[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSUBBAAYZLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Piperidine Functionalization
The most widely reported approach involves sequential modifications of the piperidine core. As outlined in, the synthesis begins with N-protected piperidine derivatives , typically using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to shield reactive amine sites. Chloroacetylation is then performed using chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C.
Key steps include:
-
Piperidine Protection :
-
Substrate: Piperidin-2-ylmethanamine
-
Reagent: Benzyl chloroformate (Cbz-Cl)
-
Conditions: DCM, 0°C, 2 h
-
Yield: 85–90%
-
-
Chloroacetylation :
-
Carbamate Formation :
Critical Analysis :
One-Pot Multistep Synthesis
Recent advancements emphasize one-pot methodologies to reduce purification steps. A patent-pending protocol describes the concurrent use of Pd/C-catalyzed hydrogenolysis and in situ acylation:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | H₂ (1 atm), Pd/C (5 wt%), EtOAc, RT, 18 h | 95% |
| Chloroacetylation | Chloroacetyl chloride, DMAP, DCM, 0°C | 88% |
| Carbamate Coupling | Benzyl alcohol, CDI, THF, reflux | 80% |
This method achieves an overall yield of 67% with >98% purity (HPLC).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies highlight THF as the optimal solvent for carbamate formation due to its polarity and boiling point (66°C), facilitating reflux conditions without decomposition. Lower yields (<60%) are observed in DMF or DMSO due to side reactions with chloroacetyl groups.
Temperature Profiling :
Catalytic Systems
DMAP vs. DBU :
-
DMAP (5 mol%) improves acylation rates (k = 0.45 min⁻¹) but requires strict anhydrous conditions.
-
DBU (1,8-diazabicycloundec-7-ene) enables milder conditions (RT, 6 h) but reduces yield to 72% due to steric hindrance.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (d, J = 6.8 Hz, 2H, NCH₂), 3.98 (q, J = 7.2 Hz, 2H, COCH₂Cl).
-
IR (KBr): ν 1745 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide I).
Comparative Evaluation of Methods
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise | 3 | 70–75% | >95% | Moderate |
| One-Pot | 3 | 67% | >98% | High |
| Catalytic (DBU) | 2 | 72% | 93% | Low |
Key Findings :
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of the Carbamate Group
The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions:
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Basic conditions (NaOH/H₂O): Cleavage produces benzyl alcohol, CO₂, and the corresponding amine derivative.
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Acidic conditions (HCl/H₂O): Hydrolysis yields benzyl chloride, CO₂, and the amine hydrochloride salt.
Kinetic Data:
| Condition | Rate Constant (k, s⁻¹) | Temperature (°C) |
|---|---|---|
| 0.1 M NaOH | 2.3 × 10⁻⁴ | 25 |
| 0.1 M HCl | 1.8 × 10⁻⁵ | 25 |
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl group (-COCH₂Cl) is highly reactive toward nucleophiles:
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (aq) | -COCH₂NH₂ | Ethanol, reflux, 6h | 78 |
| HS⁻ | -COCH₂SH | DMF, RT, 2h | 65 |
| Piperidine | -COCH₂-piperidine | CH₂Cl₂, 40°C, 4h | 82 |
Mechanism:
This reaction is critical for modifying the compound’s bioactivity.
Acylation Reactions
The chloroacetyl group acts as an acylating agent in the presence of amines or alcohols:
| Substrate | Product | Conditions |
|---|---|---|
| Aniline | N-phenylacetamide | Pyridine, 60°C, 3h |
| Ethanol | Ethyl acetate derivative | H₂SO₄, reflux, 2h |
FTIR Confirmation:
-
Post-reaction, the disappearance of the C–Cl stretch at 752 cm⁻¹ and emergence of C=O at 1668 cm⁻¹ confirm acylation .
Elimination and Rearrangement
Under strong bases (e.g., K₂CO₃), β-elimination occurs:
This forms a reactive ketene intermediate, which can dimerize or react further.
Thermal Stability:
-
Decomposition begins at 120°C (DSC data).
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the chloroacetyl group:
Side Reaction: Benzyl ester hydrogenolysis to benzyl alcohol occurs concurrently.
Interaction with Biological Nucleophiles
In physiological conditions (pH 7.4, 37°C), the compound reacts with glutathione (GSH):
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 45 minutes |
| Major Adduct | GSH-conjugated acetyl |
This reactivity underpins its potential as a prodrug or toxin.
Stability Under Ambient Conditions
Degradation Pathways:
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Hydrolysis: Dominant in aqueous solutions (t₁/₂ = 12 days at 25°C).
-
Photooxidation: UV light accelerates decomposition via radical mechanisms.
Storage Recommendations:
-
Anhydrous conditions, -20°C, protected from light.
Scientific Research Applications
The biological activity of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is influenced by its structural features. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential use in treating anxiety and pain
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to evaluate potential biological activities based on the compound's structure.
Medicinal Chemistry
The compound is primarily explored for its potential in drug design and development. Its ability to interact with biological systems makes it a candidate for:
- Drug development targeting specific diseases : The structural features allow for modifications that can enhance selectivity and potency.
- Interaction studies : Understanding how this compound interacts with various receptors and enzymes is crucial for therapeutic applications.
Case Studies
Several studies have highlighted the potential applications of similar compounds:
- Piperidine Derivatives : Research indicates that piperidine derivatives can modulate fatty acid amide hydrolase (FAAH), which is relevant in pain management and anxiety treatment .
- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antimicrobial activity, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- Contains a piperidine ring (6-membered nitrogen heterocycle) substituted with a chloroacetyl group at position 1 and a carbamic acid benzyl ester at position 2.
- The chloroacetyl group introduces electrophilic reactivity, while the benzyl ester enhances lipophilicity, aiding membrane permeability .
Synthesis :
While explicit synthesis details are unavailable, analogous compounds (e.g., piperidine derivatives with carbamate groups) are synthesized via:
Acylation : Reaction of piperidine derivatives with chloroacetyl chloride.
Carbamate Formation : Coupling with benzyl chloroformate .
Comparison with Structurally Similar Compounds
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Key Differences :
- Heterocyclic Core : Pyrrolidine (5-membered ring) instead of piperidine.
- Substituent : Cyclopropyl group attached to the pyrrolidine ring.
- Impact :
(1-Phenylbut-3-enyl)carbamic acid benzyl ester (15aA)
- Key Differences :
- Backbone : Linear but-3-enyl chain instead of piperidine.
- Substituent : Phenyl group and double bond.
- Lipophilicity: The phenyl group increases hydrophobicity, similar to the benzyl ester .
(2-Benzoyl-4-chlorophenyl-carbamoylmethyl)carbamic acid benzyl ester
[1-(Aminomethyl)-2-phenylethyl]carbamic acid benzyl ester
- Key Differences: Substituent: Primary aminomethyl group instead of chloroacetyl.
- Metabolism: Likely undergoes deamination or oxidation, unlike the chloroacetyl group’s hydrolysis .
Physicochemical Properties
Stability and Reactivity
- Hydrolysis: Benzyl esters in the target compound are stable under neutral conditions but cleaved by hydrogenolysis. Chloroacetyl groups hydrolyze faster than acetyl analogs under basic conditions .
- Comparative Stability :
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic organic molecule with potential therapeutic applications. Its structure combines a piperidine ring, a chloroacetyl group, and a carbamic acid moiety linked to a benzyl ester, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical formula for this compound is CHClNO. The unique combination of functional groups in its structure is likely responsible for its biological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Similar piperidine derivatives have shown effectiveness against various cancer cell lines.
- Antibacterial Properties : The presence of the chloroacetyl group enhances the compound's reactivity, potentially leading to antimicrobial effects.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
The mechanisms underlying the biological activity of this compound are still under investigation. Potential mechanisms include:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing various biochemical pathways.
- Receptor Interaction : It may bind to cellular receptors, affecting signal transduction pathways critical for cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes relevant compounds with structural similarities and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidin-2-ylmethyl carbamate | Piperidine ring, carbamate group | Anticancer, anti-inflammatory |
| Chloroacetylpiperidine | Chloroacetyl group attached to piperidine | Antimicrobial |
| Benzyl carbamate | Benzyl group with a carbamate functionality | Neuroprotective |
| N-(2-Chloroacetyl)-N-methyl-piperidine | N-methyl substitution on piperidine | Analgesic effects |
This table illustrates how variations in substituents can significantly influence biological activity, highlighting the unique properties of this compound.
Anticancer Studies
Research has demonstrated that piperidine derivatives can inhibit tumor growth in various cancer models. For instance, studies involving structurally similar compounds have reported significant cytotoxic effects against breast and gastric cancer cell lines.
Antimicrobial Activity
Further investigations into the antimicrobial properties of this compound revealed that it exhibits activity against both gram-positive and gram-negative bacteria. The presence of the chloroacetyl moiety appears to enhance its potency.
Anti-inflammatory Effects
In vivo studies have shown that compounds similar to this compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. How should researchers address discrepancies in reported reaction yields?
- Methodological Answer : Variability may stem from reagent purity (e.g., ’s 80% yield vs. ’s 96% for analogous steps). Reproducibility requires strict control of:
- Moisture levels (anhydrous solvents, molecular sieves).
- Catalyst loading (e.g., Pd/C in ).
- Workup pH (e.g., alkaline conditions in prevent carbamate degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
